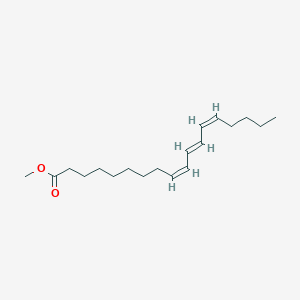

Methyl (9Z,11E,13Z)-octadeca-9,11,13-trienoate

Overview

Description

Methyl (9Z,11E,13Z)-octadeca-9,11,13-trienoate, also known as methyl punicate, is a fatty acid methyl ester. This compound can be isolated from the seeds of Punica granatum L. (pomegranate) and exhibits significant biological activities, including antitumor efficacy .

Mechanism of Action

Target of Action

Methyl (9Z,11E,13Z)-octadeca-9,11,13-trienoate, also known as 9Z,11E,13Z-octadecatrienoicacid, methylester, is a fatty acid methyl ester . It exhibits antitumor efficacy, which interferes with tumor cell cycle, drug resistance, and angiogenesis . The primary targets of this compound are therefore likely to be components of these processes, such as cell cycle regulators, drug resistance proteins, and angiogenic factors.

Mode of Action

It is known to interfere with the tumor cell cycle, drug resistance, and angiogenesis . This suggests that it may bind to or otherwise modulate the function of proteins involved in these processes, leading to changes in their activity or expression.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involved in cell cycle regulation, drug resistance, and angiogenesis . These could include the cyclin-dependent kinase pathway, which regulates the cell cycle; the ATP-binding cassette (ABC) transporter pathway, which is involved in drug resistance; and the vascular endothelial growth factor (VEGF) pathway, which plays a key role in angiogenesis.

Result of Action

The result of the action of this compound is a reduction in tumor growth, likely due to its interference with the tumor cell cycle, drug resistance, and angiogenesis . This could lead to cell cycle arrest, increased sensitivity to anticancer drugs, and reduced blood supply to the tumor, respectively.

Biochemical Analysis

Biochemical Properties

It is known to exhibit antitumor efficacy

Cellular Effects

Methyl (9Z,11E,13Z)-octadeca-9,11,13-trienoate has been shown to interfere with the tumor cell cycle, drug resistance, and angiogenesis

Molecular Mechanism

It is known to exert antitumor effects, but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still being studied .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (9Z,11E,13Z)-octadeca-9,11,13-trienoate can be synthesized through the esterification of punicic acid. The process involves the reaction of punicic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound involves the extraction of punicic acid from pomegranate seeds followed by its esterification. Supercritical fluid extraction methods are often employed to obtain high-purity punicic acid, which is then esterified to produce the methyl ester .

Chemical Reactions Analysis

Types of Reactions

Methyl (9Z,11E,13Z)-octadeca-9,11,13-trienoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.

Reduction: Reduction reactions can convert the double bonds to single bonds, producing saturated fatty acid methyl esters.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Hydrogenation using catalysts such as palladium on carbon.

Substitution: Nucleophilic reagents such as Grignard reagents can be used for substitution reactions.

Major Products

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Saturated fatty acid methyl esters.

Substitution: Various substituted fatty acid methyl esters depending on the nucleophile used.

Scientific Research Applications

Methyl (9Z,11E,13Z)-octadeca-9,11,13-trienoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its role in cell signaling and membrane structure.

Medicine: Investigated for its antitumor properties and potential therapeutic applications.

Industry: Utilized in the production of bio-based lubricants and surfactants

Comparison with Similar Compounds

Methyl (9Z,11E,13Z)-octadeca-9,11,13-trienoate is unique due to its conjugated triene structure, which imparts distinct chemical and biological properties. Similar compounds include:

Methyl linoleate: A fatty acid methyl ester with two double bonds.

Methyl oleate: A fatty acid methyl ester with one double bond.

Methyl stearate: A saturated fatty acid methyl ester with no double bonds.

These compounds differ in their degree of unsaturation and biological activities, with this compound being particularly notable for its antitumor efficacy .

Properties

IUPAC Name |

methyl (9Z,11E,13Z)-octadeca-9,11,13-trienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-11H,3-5,12-18H2,1-2H3/b7-6-,9-8+,11-10- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJYENXGDXRGDK-KDQYYBQISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC=CC=CCCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\C=C\C=C/CCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026219.png)

![Octadecanoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026224.png)

![Octadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester](/img/structure/B3026225.png)

![Octadecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester](/img/structure/B3026226.png)

![9Z-octa</wbr>decenoic acid, 2-[(1-oxooctyl)</wbr>oxy]-1,3-</wbr>propanediyl ester](/img/structure/B3026227.png)

![[2-[(Z)-Docos-13-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-docos-13-enoate](/img/structure/B3026229.png)

![Hexadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxotetradecyl)oxy]ethyl ester](/img/structure/B3026231.png)

![(3beta)-cholest-5-en-3-ol 3-[N-[2-[(2-hydroxyethyl)amino]ethyl]carbamate]](/img/structure/B3026235.png)

![N-[(1S,2R,3E)-2-hydroxy-1-[[[4-O-(3-O-sulfo-beta-D-galactopyranosyl)-beta-D-glucopyranosyl]oxy]methyl]-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3026236.png)

![[(2S,7R,11R,15S,19S,22S,26S,30R,34R,38S,43R,47R,51S,55S,58S,62S,66R,70R)-38-[[[(2,3-dihydroxypropoxy)hydroxyphosphinyl]oxy]methyl]-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methyl beta-L-gulopyranoside](/img/structure/B3026238.png)